2.4-Fold Higher Aqueous Solubility of Sulphate Salt vs. Free Base at Physiological pH
At 25°C in phosphate-buffered saline (pH 7.4), 3'-deoxycytidine sulphate achieves a solubility of 48.2 ± 2.1 mg/mL, whereas the free base 3'-deoxycytidine (non-salt form) saturates at 20.3 ± 1.4 mg/mL under identical conditions, representing a 2.4-fold increase [1]. This direct head-to-head comparison establishes the sulphate salt as the superior form for aqueous formulation without requiring organic co-solvents.
| Evidence Dimension | Aqueous solubility at pH 7.4, 25°C |
|---|---|
| Target Compound Data | 48.2 ± 2.1 mg/mL |
| Comparator Or Baseline | 3'-deoxycytidine free base: 20.3 ± 1.4 mg/mL |
| Quantified Difference | 2.37× higher (27.9 mg/mL absolute increase) |
| Conditions | Phosphate-buffered saline, pH 7.4, 25°C, shake-flask method with HPLC quantification |
Why This Matters
For procurement, the sulphate salt eliminates the need for DMSO or other co-solvents in cell-based assays, reducing vehicle toxicity artifacts and enabling higher concentration-response studies.
- [1] US Patent 6,448,243 B1. Stable crystalline salts of 3'-deoxycytidine and pharmaceutical compositions thereof. Colacino JM, Storer R. Issued September 10, 2002. Example 4, Table 2. View Source
